2-Ethynyl-3-fluorophenol
Description
2-Ethynyl-3-fluorophenol (C₈H₅FO) is a fluorinated phenolic compound featuring a hydroxyl group at position 1, a fluorine atom at position 3, and an ethynyl (-C≡CH) substituent at position 2 on the aromatic ring. The ethynyl group confers rigidity to the structure and serves as a reactive handle for further functionalization (e.g., click chemistry or cross-coupling reactions). The fluorine atom enhances electronic effects, influencing acidity, solubility, and metabolic stability. This compound is of interest in pharmaceutical and materials science research due to its unique electronic and steric properties.
Properties
CAS No. |
1121583-53-6 |
|---|---|
Molecular Formula |
C8H5FO |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
2-ethynyl-3-fluorophenol |
InChI |
InChI=1S/C8H5FO/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5,10H |
InChI Key |
HTSPCDZRHADOMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-3-fluorophenol can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base.
Another method involves the preparation of 3-fluorophenol, which can be achieved through a fluoro-substitution reaction using m-aminophenol as a raw material . The ethynyl group can then be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of 2-ethynyl-3-fluorophenol may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-ethynyl-3-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected Compounds
Research Findings
Acidity and Electronic Effects: The pKa of 2-ethynyl-3-fluorophenol (~8.2) is lower than phenol but comparable to 2-fluorophenol, reflecting fluorine’s electron-withdrawing influence. The ethynyl group minimally impacts acidity but increases hydrophobicity.
Metabolic Stability: Fluorine at position 3 in 2-ethynyl-3-fluorophenol reduces oxidative degradation rates compared to non-fluorinated analogs, making it advantageous in drug design.
Thermal Stability: The ethynyl group increases thermal stability (melting point ~95–98°C) relative to 2-fluorophenol (12–14°C), attributed to enhanced molecular rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
